molecular formula C21H17Cl2FN2O3S B3678549 N~2~-benzyl-N~1~-(2,3-dichlorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide

N~2~-benzyl-N~1~-(2,3-dichlorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide

Cat. No. B3678549
M. Wt: 467.3 g/mol
InChI Key: XAVXMVPHOCJBKH-UHFFFAOYSA-N
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Description

N~2~-benzyl-N~1~-(2,3-dichlorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide, also known as Compound A, is a small molecule inhibitor that has shown promising results in scientific research applications. It is a potent and selective inhibitor of a specific protein target, making it a valuable tool for studying the role of this protein in various biological processes.

Mechanism of Action

N~2~-benzyl-N~1~-(2,3-dichlorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide A works by binding to a specific protein target and inhibiting its activity. This protein target plays a role in various biological processes, including cell growth and differentiation, immune response, and memory formation. By inhibiting this protein target, N~2~-benzyl-N~1~-(2,3-dichlorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide A can modulate these processes and potentially lead to therapeutic benefits.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N~2~-benzyl-N~1~-(2,3-dichlorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide A depend on the specific biological process being studied. In cancer research, it has been shown to induce apoptosis (programmed cell death) in certain cancer cells and to enhance the effectiveness of chemotherapy drugs. In neuroscience, it has been shown to enhance memory formation and cognitive function. In immunology, it has been shown to modulate the immune response to viral infections.

Advantages and Limitations for Lab Experiments

The advantages of using N~2~-benzyl-N~1~-(2,3-dichlorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide A in lab experiments include its potency and selectivity for a specific protein target, making it a valuable tool for studying the role of this protein in various biological processes. However, its limitations include the need for careful dosing and toxicity studies, as well as the potential for off-target effects.

Future Directions

There are several future directions for research on N~2~-benzyl-N~1~-(2,3-dichlorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide A. One direction is to further explore its potential therapeutic applications in cancer, neuroscience, and immunology. Another direction is to investigate its potential as a tool for studying the role of the protein target in other biological processes. Additionally, further studies are needed to fully understand its mechanism of action and potential off-target effects.

Scientific Research Applications

N~2~-benzyl-N~1~-(2,3-dichlorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide A has been used in various scientific research applications, including cancer research, neuroscience, and immunology. In cancer research, it has been shown to inhibit the growth of certain cancer cells and to enhance the effectiveness of chemotherapy drugs. In neuroscience, it has been used to study the role of a specific protein target in memory formation and cognitive function. In immunology, it has been used to study the role of a specific protein target in the immune response to viral infections.

properties

IUPAC Name

2-[benzyl-(4-fluorophenyl)sulfonylamino]-N-(2,3-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17Cl2FN2O3S/c22-18-7-4-8-19(21(18)23)25-20(27)14-26(13-15-5-2-1-3-6-15)30(28,29)17-11-9-16(24)10-12-17/h1-12H,13-14H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAVXMVPHOCJBKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC(=O)NC2=C(C(=CC=C2)Cl)Cl)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17Cl2FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~2~-benzyl-N-(2,3-dichlorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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